molecular formula C29H36O7 B117426 O1-(Dimethoxytrityl)tetraethylene glycol CAS No. 158041-84-0

O1-(Dimethoxytrityl)tetraethylene glycol

Cat. No.: B117426
CAS No.: 158041-84-0
M. Wt: 496.6 g/mol
InChI Key: URBJWDNLBGXKJQ-UHFFFAOYSA-N
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Description

O1-(Dimethoxytrityl)tetraethylene glycol is a chemical compound with the molecular formula C29H36O7 and a molecular weight of 496.59 g/mol . It is commonly used in organic synthesis and has applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O1-(Dimethoxytrityl)tetraethylene glycol typically involves the reaction of tetraethylene glycol with dimethoxytrityl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the same reactants and conditions but is optimized for higher yields and purity. The product is then purified using techniques such as column chromatography or recrystallization .

Chemical Reactions Analysis

Types of Reactions

O1-(Dimethoxytrityl)tetraethylene glycol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

O1-(Dimethoxytrityl)tetraethylene glycol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of O1-(Dimethoxytrityl)tetraethylene glycol involves its ability to protect hydroxyl groups during chemical reactions. The dimethoxytrityl group acts as a protecting group, preventing unwanted reactions at the hydroxyl site. This allows for selective reactions to occur at other functional groups in the molecule .

Comparison with Similar Compounds

Similar Compounds

  • O1-(Methoxytrityl)tetraethylene glycol
  • O1-(Trityl)tetraethylene glycol
  • O1-(Dimethoxytrityl)triethylene glycol

Uniqueness

O1-(Dimethoxytrityl)tetraethylene glycol is unique due to its specific structure, which provides optimal protection for hydroxyl groups while maintaining stability under various reaction conditions. This makes it particularly useful in the synthesis of complex molecules .

Properties

IUPAC Name

2-[2-[2-[2-[bis(4-methoxyphenyl)-phenylmethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36O7/c1-31-27-12-8-25(9-13-27)29(24-6-4-3-5-7-24,26-10-14-28(32-2)15-11-26)36-23-22-35-21-20-34-19-18-33-17-16-30/h3-15,30H,16-23H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URBJWDNLBGXKJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Tetraethyleneglycol (14.0 g, 72 mmol) was coevaporated with dry pyridine (2×50 mL), dissolved in dry dioxane and 4,4′-dimethoxytrityl chloride (8.0 g, 23.6 mmol) was added portion-wise to the stirred solution. The reaction was monitored by TLC. After overnight stirring at ambient temperature, the reaction mixture was evaporated and dissolved in CH2Cl2 (200 mL), and washed with saturated aq. NaHCO3 (3×100 mL) and brine (100 mL). The organic phase was dried over Na2SO4 and concentrated. Purification on silica gel column using a stepwise gradient of MeOH (0 to 10%) in H2Cm2 containing 0.2% pyridine yielded 8.5 g (73%) of the title compound.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
8 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
73%

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